Basal Eg5 ATPase Inhibition: Monastroline (IC50 = 0.5 µM) vs. Monastrol (IC50 = 27.3 µM) — 55-Fold Potency Advantage
In a direct comparative analysis of Eg5 inhibitors using standardized basal ATPase activity assays, Monastroline (trans-HR22C16) exhibited an IC50 of 0.5 µM against human Eg5, whereas the first-generation inhibitor Monastrol required an IC50 of 27.3 µM to achieve comparable inhibition [1]. This represents a 55-fold improvement in biochemical potency within the same assay system.
| Evidence Dimension | Basal Eg5 ATPase inhibition (IC50) |
|---|---|
| Target Compound Data | 0.5 µM |
| Comparator Or Baseline | Monastrol: 27.3 µM |
| Quantified Difference | 55-fold lower IC50 (higher potency) |
| Conditions | Basal ATPase activity assay; recombinant human Eg5 protein |
Why This Matters
Procurement of Monastroline over Monastrol enables experimental designs requiring substantially lower compound concentrations to achieve full Eg5 inhibition, reducing solvent (DMSO) artifacts and minimizing off-target accumulation in long-term cell-based assays.
- [1] Kim J, Park H, Kim S, et al. Table I. Classification of Eg5 inhibitors. PLoS One. 2017;12(1):e0169780. View Source
